[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Overview
Description
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide: is a chemical compound with the molecular formula C12H8N2O2 and a molecular weight of 212.20412 g/mol . This compound is known for its unique structure, which includes an indene-2-one moiety linked to a cyanamide group. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high purity products with good to excellent yields (73-98%) and short reaction times at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of environmentally benign solvents and conditions is emphasized to minimize waste and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide moiety under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyanamides or related derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals .
- Employed in the development of novel organic materials with specific electronic properties .
Biology:
Medicine:
- Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .
Industry:
Mechanism of Action
The mechanism of action of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Indane-1,3-dione: Shares the indene-2-one moiety but lacks the cyanamide group.
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethylamine: Similar structure but with an amine group instead of cyanamide.
Uniqueness:
- The presence of the cyanamide group in [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide imparts unique reactivity and potential biological activity compared to its analogs .
- Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1-(1-hydroxy-3-oxoinden-2-yl)ethylidenecyanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-7(14-6-13)10-11(15)8-4-2-3-5-9(8)12(10)16/h2-5,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWUJSQLGESSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)C1=C(C2=CC=CC=C2C1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417144 | |
Record name | [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-86-2 | |
Record name | [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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